2-Amino-4-(2,5-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-AMINO-4-(2,5-DIMETHYLPHENYL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups
Preparation Methods
The synthesis of 2-AMINO-4-(2,5-DIMETHYLPHENYL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the amino and carbonitrile groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-(2,5-DIMETHYLPHENYL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The aromatic rings and functional groups allow it to bind to various enzymes and receptors, modulating their activity. The pathways involved depend on the specific application, whether it is inhibiting a particular enzyme or activating a receptor.
Comparison with Similar Compounds
Compared to other similar compounds, 2-AMINO-4-(2,5-DIMETHYLPHENYL)-1-(2-METHYLPHENYL)-5-OXO-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE stands out due to its unique combination of functional groups and structural features. Similar compounds include other quinoline derivatives and aromatic amines, but this compound’s specific arrangement of substituents provides distinct chemical and biological properties.
Properties
Molecular Formula |
C25H25N3O |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethylphenyl)-1-(2-methylphenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C25H25N3O/c1-15-11-12-16(2)18(13-15)23-19(14-26)25(27)28(20-8-5-4-7-17(20)3)21-9-6-10-22(29)24(21)23/h4-5,7-8,11-13,23H,6,9-10,27H2,1-3H3 |
InChI Key |
NPRBGPYXPDMPPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC=CC=C4C)N)C#N |
Origin of Product |
United States |
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